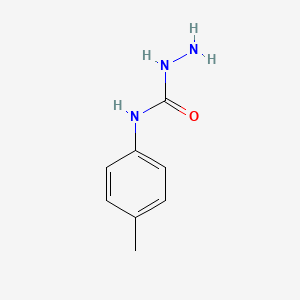

N-(4-methylphenyl)hydrazinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPAXSGXMVUQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400585 | |

| Record name | Hydrazinecarboxamide, N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-57-6 | |

| Record name | Hydrazinecarboxamide, N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Routes to N-Substituted Hydrazinecarboxamides

The construction of N-substituted hydrazinecarboxamides can be approached through several strategic disconnections of the target molecule. The most common and versatile methods include condensation reactions with carbonyl compounds, various amidation and acylation strategies, and the hydrazinolysis of carbamates.

Condensation Reactions with Carbonyl Compounds

Condensation reactions represent a fundamental approach to forming the C-N bond in hydrazinecarboxamides. These reactions typically involve the reaction of a hydrazine (B178648) derivative with a suitable carbonyl-containing compound. A prominent example is the reaction of hydrazines with isocyanates. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the corresponding N-substituted hydrazinecarboxamide, often referred to as a semicarbazide (B1199961).

Another related condensation approach involves the reaction of a hydrazine with a source of a carbamoyl (B1232498) group. For instance, the reaction of an arylhydrazine with potassium cyanate (B1221674) in the presence of an acid constitutes a classical method for the synthesis of N-aryl-hydrazinecarboxamides. The in situ generated isocyanic acid reacts with the hydrazine to yield the desired product.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Arylhydrazine | Isocyanate | N-Aryl-hydrazinecarboxamide | nih.gov |

| Hydrazine | Aldehyde/Ketone | Hydrazone (intermediate) | sathyabama.ac.in |

| Arylhydrazine | Potassium Cyanate/Acid | N-Aryl-hydrazinecarboxamide | orgsyn.org |

Amidation and Acylation Strategies

Amidation and acylation strategies offer a direct means to form the amide linkage in hydrazinecarboxamides. These methods involve the reaction of a hydrazine derivative with an activated carboxylic acid derivative or an acylating agent. For instance, the reaction of a hydrazine with a carbamoyl chloride can yield the corresponding hydrazinecarboxamide. However, the use of phosgene-derived reagents like carbamoyl chlorides can have safety and handling drawbacks.

More contemporary approaches focus on direct amide bond formation from carboxylic acids and hydrazines using coupling agents or catalytic methods. While less common for the direct synthesis of the parent hydrazinecarboxamide, these methods are valuable for preparing more complex, substituted derivatives.

| Reactant 1 | Reactant 2 | Method | Product Type |

| Hydrazine | Carbamoyl Chloride | Acylation | N-Substituted Hydrazinecarboxamide |

| Hydrazine | Carboxylic Acid | Coupling Agent | N-Acyl Hydrazinecarboxamide |

| Aryl Halide | Hydrazide | Palladium-catalyzed coupling | N-Aryl Hydrazide |

Hydrazinolysis of Carbamates

The hydrazinolysis of carbamates provides an alternative and often high-yielding route to N-substituted hydrazinecarboxamides. In this two-step, one-pot approach, an amine is first converted to a carbamate (B1207046), which is then reacted in situ with hydrazine. This method avoids the direct handling of potentially hazardous isocyanates. The reactivity of the carbamate is crucial, with aryl carbamates generally showing higher reactivity than their alkyl counterparts.

This strategy is particularly useful for creating a diverse range of 4-substituted semicarbazides in good yields and high purity. The reaction conditions are typically mild, involving the formation of the carbamate at room temperature followed by refluxing with hydrazine hydrate.

| Amine | Carbamate Forming Reagent | Subsequent Reactant | Product |

| Alkyl/Aryl Amine | Bis(2,2,2-trifluoroethyl) carbonate | Hydrazine Hydrate | 4-Substituted Semicarbazide |

| Aryl Amine | 2,2,2-Trifluoroethylchloroformate | Hydrazine Hydrate | 4-Aryl Semicarbazide |

Synthesis of N-(4-methylphenyl)hydrazinecarboxamide as a Precursor

N-(4-methylphenyl)hydrazinecarboxamide serves as a valuable precursor in the synthesis of more complex molecules. Its preparation relies on the application of the general synthetic routes described above, utilizing specific precursor compounds.

Precursor Compounds and Their Derivatization

The primary precursor for the synthesis of N-(4-methylphenyl)hydrazinecarboxamide is p-tolylhydrazine , also known as 4-methylphenylhydrazine. This compound is commercially available, often as its hydrochloride salt (p-tolylhydrazine hydrochloride). p-Tolylhydrazine is a crystalline solid with a melting point of 61-65 °C. researchgate.net Its hydrochloride salt is also a stable, solid material.

The synthesis of p-tolylhydrazine itself typically starts from p-toluidine (B81030). The process involves diazotization of the p-toluidine followed by reduction of the resulting diazonium salt.

The other key precursor is a source for the carboxamide moiety. As discussed in the general synthetic routes, this can be achieved using reagents such as:

Potassium cyanate (KOCN) : In the presence of an acid, this provides isocyanic acid for reaction with p-tolylhydrazine.

Urea : Direct reaction with hydrazine derivatives can lead to the formation of semicarbazides, though this can sometimes lead to the formation of byproducts.

Isocyanates : While not the most common route for this specific parent compound, reaction with a protected isocyanate followed by deprotection could be a viable strategy.

Reaction Conditions and Catalysis

The synthesis of N-(4-methylphenyl)hydrazinecarboxamide from p-tolylhydrazine and potassium cyanate is a well-established method for preparing aryl semicarbazides. The reaction is typically carried out in an aqueous acidic medium.

A general procedure would involve dissolving p-tolylhydrazine hydrochloride in water, followed by the addition of a solution of potassium cyanate. The reaction mixture is then typically stirred at room temperature or with gentle heating. The acidic conditions protonate the cyanate to form isocyanic acid, which then readily reacts with the nucleophilic p-tolylhydrazine. The desired N-(4-methylphenyl)hydrazinecarboxamide often precipitates from the reaction mixture and can be isolated by filtration.

| Precursor 1 | Precursor 2 | Solvent | Catalyst/Reagent | Temperature | Product |

| p-Tolylhydrazine HCl | Potassium Cyanate | Water | - | Room Temperature | N-(4-methylphenyl)hydrazinecarboxamide |

| p-Tolylhydrazine | Urea | - | Heat | Elevated | N-(4-methylphenyl)hydrazinecarboxamide |

While specific catalytic conditions are not always necessary for the reaction with potassium cyanate, the use of ultrasound has been shown to accelerate the synthesis of N-[substituted phenyl]hydrazinecarboxamides in a water-glycerol solvent system, offering a more environmentally friendly approach. researchgate.net For other amidation strategies, catalysts such as palladium or copper complexes may be employed, particularly in cross-coupling reactions to form the N-aryl bond. organic-chemistry.org

Optimization of Reaction Parameters and Yields

The synthesis of N-(substituted phenyl)hydrazinecarboxamides, including the 4-methylphenyl variant, has been the subject of optimization to improve efficiency, yield, and environmental footprint. Traditional synthetic methods often involve the reaction of a substituted phenylhydrazine (B124118) with an isocyanate or a related reagent, which may require extended reaction times and organic solvents.

Modern approaches have focused on enhancing these synthetic routes. One notable advancement is the use of ultrasonic irradiation. researchgate.net Research into the synthesis of a series of N-[substituted phenyl]hydrazinecarboxamides demonstrated that employing a water-glycerol solvent system under ultrasonic conditions can lead to significantly faster and more productive reactions compared to conventional heating methods. researchgate.net This "green chemistry" approach not only accelerates the synthesis but also utilizes more environmentally benign solvents.

Another common strategy for forming the core amide bond in related structures involves the use of coupling agents or the activation of a carboxylic acid moiety. For instance, in the synthesis of other N-phenyl amides, pyrazine (B50134) carboxylic acid is treated with a coupling agent like N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of the aniline (B41778) derivative and a catalyst such as 4-Dimethylaminopyridine (DMAP). mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride, which is then reacted with the amine. mdpi.com While these examples pertain to different but related amide syntheses, the principles of optimizing reaction conditions—such as the choice of solvent, coupling agent, catalyst, and energy source (conventional heating vs. ultrasound)—are directly applicable to maximizing the yield and purity of N-(4-methylphenyl)hydrazinecarboxamide.

Chemical Transformations Involving N-(4-methylphenyl)hydrazinecarboxamide

The chemical reactivity of N-(4-methylphenyl)hydrazinecarboxamide is characterized by the distinct functionalities present in its structure: the reactive terminal amine of the hydrazine moiety, the oxidizable hydrazine group itself, and the aromatic tolyl ring.

A hallmark reaction of N-(4-methylphenyl)hydrazinecarboxamide, like other semicarbazides, is its condensation with aldehydes and ketones to form N-(4-methylphenyl)semicarbazones. This reaction involves the nucleophilic attack of the terminal, more basic -NH2 group of the hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org The reaction is typically acid-catalyzed and proceeds via an intermediate carbinolamine, which then dehydrates to yield the final C=N double bond of the semicarbazone. libretexts.org

The pH of the reaction medium is a critical parameter; the rate of formation is generally optimal around a pH of 5. libretexts.org At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the intermediate. libretexts.org

Solvent-free conditions have also proven effective for this transformation. Studies using stoichiometric amounts of various aldehydes and ketones with semicarbazide hydrochloride under ball-milling conditions have shown quantitative yields of the corresponding semicarbazones. researchgate.net This method is efficient, with reaction times often under an hour. researchgate.netresearchgate.net Ketones generally require higher temperatures for complete conversion compared to aldehydes. researchgate.net The table below, adapted from studies on unsubstituted semicarbazide, illustrates the general scope and efficiency of this reaction, which is analogous for N-(4-methylphenyl)hydrazinecarboxamide. researchgate.netresearchgate.net

| Carbonyl Compound | Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 45 | Room Temp. | Quantitative |

| 4-Chlorobenzaldehyde | 10 | Room Temp. | 95 |

| 4-Nitrobenzaldehyde | 10 | Room Temp. | 95 |

| Acetophenone | 45 | 65 | Quantitative |

| Benzophenone | 10 | Room Temp. | 93 |

| Cyclohexanone | 30 | 90 | Quantitative |

The hydrazine group (-NH-NH2) is susceptible to oxidation. The oxidation of hydrazine and its derivatives can be complex, potentially proceeding through various intermediates. Theoretical and experimental studies on the oxidation of hydrazine (N2H4) in aqueous solutions indicate the formation of intermediates such as tetrazane (B14724677) (N4H6) and tetrazenes (N4H4). researchgate.netresearchgate.net

The ultimate products of hydrazine oxidation depend on the specific oxidizing agent and reaction conditions, but often involve the formation of nitrogen gas (N2) through the cleavage of nitrogen-nitrogen bonds. researchgate.net For instance, the oxidation of a mixture of labeled (¹⁵N₂H₄) and unlabeled (¹⁴N₂H₄) hydrazine yields ¹⁴N¹⁵N, suggesting the formation of an N4 intermediate followed by bond cleavage. researchgate.net Reactions with radicals, such as the hydroxyl radical (•OH), can lead to H-atom abstraction, forming a hydrazinyl radical (H2NNH•) as an initial step. researchgate.net Given this inherent reactivity, the hydrazine moiety in N-(4-methylphenyl)hydrazinecarboxamide is expected to undergo oxidation, likely resulting in cleavage of the N-N bond and release of nitrogen gas, alongside other products derived from the organic fragment.

The aromatic ring of N-(4-methylphenyl)hydrazinecarboxamide is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene (B151609) derivatives. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methyl group (-CH3) and the hydrazinecarboxamide group (-NH-CO-NH2).

The mechanism of EAS typically involves two steps: the initial attack of the aromatic pi-system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commsu.edu

Directing Effects :

Methyl Group (-CH3) : As an alkyl group, it is an activating substituent that directs incoming electrophiles to the ortho and para positions relative to itself. msu.edu

In N-(4-methylphenyl)hydrazinecarboxamide, the methyl group is at position 4 and the hydrazinecarboxamide group is at position 1. The positions ortho to the methyl group are 3 and 5. The positions ortho to the hydrazinecarboxamide group are 2 and 6. The para position to the methyl group is occupied by the hydrazinecarboxamide, and vice versa. Therefore, electrophilic attack is predicted to occur primarily at the 2, 3, 5, and 6 positions. The steric hindrance and the combined electronic effects of both groups will determine the final product distribution. Common EAS reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), and sulfonation (SO3/H2SO4). masterorganicchemistry.com

Furthermore, the aromatic ring can be functionalized using cross-coupling reactions. For example, related N-phenyl amides containing a halogen on the aromatic ring can undergo Suzuki cross-coupling reactions with various boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds, demonstrating a powerful method for further derivatization. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, specific functional groups and their environments within the molecule can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes (e.g., N–H, C=O, C=N)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of N-(4-methylphenyl)hydrazinecarboxamide is characterized by several key vibrational modes.

The N-H stretching vibrations of the hydrazine (B178648) and amide groups are typically observed in the region of 3500-3300 cm⁻¹. These bands can be broad due to hydrogen bonding. For related carbohydrazide (B1668358) compounds, the N-H stretching vibration has been reported around 3316 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong absorption band, typically in the range of 1760-1665 cm⁻¹. orgchemboulder.com In similar carbohydrazide structures, this C=O stretching mode has been observed at approximately 1686 cm⁻¹. nih.gov

Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹. vscht.cz The in-ring C-C stretching vibrations of the phenyl group typically produce bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.czlibretexts.org The C-N stretching vibrations are generally found in the fingerprint region, and for a related hydrazone, the ν(N-N) band was assigned to a vibration at 1032 cm⁻¹. While a distinct C=N bond is not present in the parent molecule, tautomeric forms or derivatives might exhibit C=N stretching, which is typically observed around 1650 cm⁻¹. For instance, in 2-(4-Methylphenyl)-1H-benzimidazole, a C=N stretching vibration is reported at 1623 cm⁻¹. rsc.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N–H Stretching | 3500–3300 |

| Aromatic C–H Stretching | 3100–3000 |

| Aliphatic C–H Stretching (CH₃) | 3000–2850 |

| C=O Stretching (Amide I) | ~1686 |

| Aromatic C=C Stretching | 1600–1400 |

| N–H Bending (Amide II) | 1650–1580 |

| C–N Stretching | 1335–1250 |

| N–N Stretching | ~1100 |

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Insights

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the FT-Raman spectrum of N-(4-methylphenyl)hydrazinecarboxamide, the symmetric vibrations are often more prominent. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong. For instance, in N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the phenyl ring breathing mode is theoretically assigned at 819 cm⁻¹. researchgate.net The N-N stretching mode, which can be weak in the IR spectrum, may show a more intense band in the Raman spectrum, with assignments for hydrazine itself around 1149 cm⁻¹. nih.gov The C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR spectrum.

Potential Energy Distribution Analysis for Mode Assignment

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes. It quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov This is particularly useful for complex molecules where vibrational modes are often coupled, meaning that a single spectral band can arise from a combination of different motions.

The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. nih.gov By performing quantum chemical calculations (often using Density Functional Theory, DFT), the vibrational frequencies and their corresponding PEDs can be calculated. This allows for a more confident assignment of the experimental FT-IR and FT-Raman bands to specific molecular motions, such as distinguishing between different N-H bending modes or coupled C-C and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their connectivity. The protons of the N-H groups in N-(4-methylphenyl)hydrazinecarboxamide are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In a related compound, the NH proton signal was observed at δ 12.9 ppm. researchgate.net The aromatic protons on the phenyl ring will typically appear in the region of δ 7.0-8.0 ppm. Due to the substitution pattern, they would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl (CH₃) group protons attached to the phenyl ring are expected to give a sharp singlet at around δ 2.3-2.4 ppm. For example, the methyl protons in 2-(4-Methylphenyl)-1H-benzimidazole are observed at δ 2.39 ppm. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (amide/hydrazine) | Variable, broad | Singlet (broad) |

| Aromatic C-H | 7.0–8.0 | Doublets |

| Methyl (Ar-CH₃) | ~2.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 160-180 ppm. The aromatic carbons of the phenyl ring will resonate in the region of δ 110-150 ppm. The carbon atom attached to the nitrogen (C-N) will be shifted downfield compared to the other ring carbons. The quaternary carbon to which the methyl group is attached will also be in this region. The methyl (CH₃) carbon will appear at a much higher field, typically around δ 20-25 ppm. In a similar compound, the methyl group carbon attached to a phenyl ring was assigned a signal at δ 21.44 ppm. rsc.org For another related structure, a methyl group bound to a phenyl ring was observed at δ 13.58 ppm. researchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | 160–180 |

| Aromatic C (substituted) | 130–150 |

| Aromatic C-H | 110–130 |

| Methyl (Ar-CH₃) | ~21 |

Elucidation of Molecular Connectivity and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for establishing the precise molecular connectivity of N-(4-methylphenyl)hydrazinecarboxamide. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the covalent framework of the molecule can be unambiguously determined.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the 4-methylphenyl (p-tolyl) group would typically appear as a pair of doublets (an AA'BB' system) in the aromatic region of the spectrum, confirming the para-substitution pattern. A sharp singlet would correspond to the protons of the methyl group attached to the benzene ring. Furthermore, the protons on the nitrogen atoms of the hydrazinecarboxamide moiety (NH and NH₂) would present as distinct, often broad, signals that can be confirmed by D₂O exchange experiments.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. This includes distinct peaks for the methyl carbon, the four unique carbons of the p-tolyl ring, and the carbonyl carbon of the carboxamide group, which is characteristically shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for N-(4-methylphenyl)hydrazinecarboxamide

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~2.2-2.4 | -CH₃ (s, 3H) | ~20-22 | -CH₃ |

| ~6.9-7.2 | Ar-H (d, 2H) | ~115-130 | Ar-C |

| ~7.2-7.4 | Ar-H (d, 2H) | ~130-140 | Ar-C (ipso) |

| Exchangeable | -NH- (s, 1H) | ~155-160 | C=O |

| Exchangeable | -NH₂ (s, 2H) |

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups. Solvent effects can cause variations. s = singlet, d = doublet.

Beyond connectivity, spectroscopic analysis is crucial for investigating the potential for tautomerism in N-(4-methylphenyl)hydrazinecarboxamide. Hydrazides can exhibit amide-iminol tautomerism, an equilibrium between the amide form (-C(=O)-NH-) and the iminol form (-C(OH)=N-). researchgate.netresearchgate.net While the amide tautomer is generally more stable, the presence of the iminol form can be detected under specific conditions or through derivatization. researchgate.netrsc.org Advanced NMR techniques could potentially identify the presence of the minor iminol tautomer in solution by detecting characteristic signals for an sp²-hybridized carbon bonded to an -OH group and the corresponding olefinic proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight of N-(4-methylphenyl)hydrazinecarboxamide and for obtaining structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₈H₁₁N₃O) is 165.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 165. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure.

Key predicted fragmentation pathways include:

Formation of the tolyl cation: Cleavage of the C-N bond between the phenyl ring and the hydrazine group can generate a stable tolyl cation ([C₇H₇]⁺) at m/z 91.

Loss of ammonia (B1221849): Fragmentation within the terminal amide group could lead to the loss of an ammonia molecule (NH₃), resulting in a fragment at m/z 148.

Cleavage of the N-N bond: Scission of the bond between the two hydrazine nitrogens is another common pathway for such compounds.

Loss of isocyanic acid: Rearrangement and cleavage can lead to the elimination of a neutral molecule of isocyanic acid (HNCO), producing a fragment ion corresponding to p-tolylhydrazine at m/z 122.

Table 2: Predicted Mass Spectrometry Fragmentation Data for N-(4-methylphenyl)hydrazinecarboxamide

| m/z (Predicted) | Possible Fragment Ion | Neutral Loss |

| 165 | [C₈H₁₁N₃O]⁺˙ | (Molecular Ion) |

| 122 | [C₇H₁₀N₂]⁺˙ | HNCO |

| 106 | [C₇H₈N]⁺ | NH₂ |

| 91 | [C₇H₇]⁺ | H₂NCONH |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the conjugated π-systems within a molecule. For N-(4-methylphenyl)hydrazinecarboxamide, the primary chromophore is the 4-methylphenyl group. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands characteristic of a substituted benzene ring.

These absorptions arise from π→π* electronic transitions. Benzene derivatives typically show two main absorption bands: the E2-band (short-wavelength, high-intensity) and the B-band (long-wavelength, lower-intensity), which shows fine structure. The substitution on the ring by both the methyl group and the hydrazinecarboxamide moiety will influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The presence of nitrogen atoms with lone pairs of electrons adjacent to the aromatic ring may also give rise to n→π* transitions, though these are often weaker and can be masked by the more intense π→π* bands.

Table 3: Predicted UV-Vis Spectral Data for N-(4-methylphenyl)hydrazinecarboxamide

| Transition Type | Expected λmax (nm) | Chromophore |

| π→π* (E2-band) | ~200-230 | p-substituted benzene ring |

| π→π* (B-band) | ~250-280 | p-substituted benzene ring |

Note: Predicted values are based on typical absorptions for p-xylene (B151628) and aniline (B41778) derivatives. The solvent can significantly influence the λmax values.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a important method in computational chemistry for studying the electronic structure of molecules. It allows for the accurate prediction of various molecular properties, providing a theoretical framework to complement experimental findings.

Optimized Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. DFT calculations are employed to determine the most stable geometric structure of N-(4-methylphenyl)hydrazinecarboxamide by finding the minimum energy conformation on the potential energy surface.

In a related compound, (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate, the molecule adopts a trans configuration with respect to the C=N bond. nih.gov The dihedral angle between the benzene (B151609) ring and the hydrazinecarboxylate plane is relatively small, suggesting a significant degree of planarity. nih.gov For N-(4-methylphenyl)hydrazinecarboxamide, the tolyl group (4-methylphenyl) is expected to be nearly coplanar with the hydrazinecarboxamide moiety to maximize π-electron delocalization. The amide group itself generally exhibits a planar geometry.

Key structural parameters, such as bond lengths and angles, can be precisely calculated. For instance, the C=O bond length is a critical parameter, and its calculated value can provide insight into the electronic environment of the carbonyl group. Similarly, the bond lengths within the phenyl ring and the C-N and N-N bond lengths of the hydrazine (B178648) group are important indicators of the molecule's electronic structure. DFT calculations on similar structures, such as 3-(4-methylphenyl)-6-nitro-1H-indazole, have shown that the phenyl ring is inclined to the plane of the indazole moiety. nih.gov

| Bond | Predicted Length (Å) |

|---|---|

| C=O | 1.23 - 1.25 |

| N-N | 1.38 - 1.41 |

| C-N (amide) | 1.35 - 1.38 |

| C-N (phenyl) | 1.40 - 1.43 |

| C-C (phenyl ring) | 1.38 - 1.40 |

| Angle | Predicted Angle (°) |

|---|---|

| O=C-N | 122 - 125 |

| C-N-N | 118 - 122 |

| C-N-C (phenyl) | 120 - 123 |

Calculated Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which, when compared with experimental data, serve to validate the accuracy of the computational model.

Theoretical vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the chosen basis set. mdpi.com For N-(4-methylphenyl)hydrazinecarboxamide, characteristic vibrational modes include the C=O stretching, N-H stretching and bending, C-N stretching, and aromatic C-H stretching vibrations. The calculated frequencies for these modes in related molecules show good agreement with experimental values after scaling. mdpi.comresearchgate.net For example, the C=O stretching vibration in similar compounds is typically observed in the region of 1640-1920 cm⁻¹. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch | 1650 - 1750 | 1650 - 1750 |

| N-H Bend | 1550 - 1650 | 1550 - 1650 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Delocalization

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For N-(4-methylphenyl)hydrazinecarboxamide, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl and hydrazine moieties, while the LUMO is likely to be centered on the electron-withdrawing carboxamide group. This distribution facilitates intramolecular charge transfer from the donor part of the molecule to the acceptor part upon electronic excitation. In studies of similar compounds, the HOMO-LUMO energy gap has been shown to be a key factor in determining their electronic transport capabilities. researchgate.net

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -5.5 | Electron-donating ability |

| ELUMO | -1.5 to -1.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular/Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.net It provides a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability.

For N-(4-methylphenyl)hydrazinecarboxamide, NBO analysis can reveal significant intramolecular charge transfer interactions. These interactions typically involve the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For example, a strong interaction would be expected between the lone pair of the amide nitrogen and the antibonding orbital of the C=O group, which contributes to the resonance stabilization of the amide bond. The stability of the molecule arising from hyper-conjugative interaction and charge delocalization can be analyzed using NBO analysis. arabjchem.org In a study on a similar compound, NBO analysis revealed that the most important interaction energy transfer was from the lone pair of a chlorine atom to a π* antibonding orbital of the phenyl ring. acadpubl.eu

Solvent Effects Modeling via Polarizable Continuum Model (PCM)

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a computational method used to model the effects of a solvent by representing it as a continuous dielectric medium. rsc.orgcityu.edu.hk This approach allows for the calculation of molecular properties in solution, providing a more realistic representation of experimental conditions.

For N-(4-methylphenyl)hydrazinecarboxamide, PCM calculations can be used to study how its geometry, vibrational frequencies, and electronic properties change in different solvents. For instance, polar solvents are expected to stabilize charge-separated states, which can lead to shifts in the absorption spectra (solvatochromism) and changes in the HOMO-LUMO gap. Studies on similar molecules have shown that as the polarity of the solvent increases, the magnitudes of certain reactivity indices decrease. nih.gov

Molecular Docking Studies for Predictive Binding Interactions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in It is widely used in drug discovery to predict how a small molecule, such as N-(4-methylphenyl)hydrazinecarboxamide, might interact with a biological macromolecule, such as a protein or enzyme.

Crystallographic Data for N-(4-methylphenyl)hydrazinecarboxamide Not Found

A thorough search of scientific databases and literature for the single-crystal X-ray diffraction data of N-(4-methylphenyl)hydrazinecarboxamide (also known as p-tolylsemicarbazide or 4-methylphenylsemicarbazide) did not yield specific results for this compound. Consequently, the detailed crystallographic analysis requested in the outline cannot be provided.

The required experimental data, including crystal system, space group, unit cell parameters, bond lengths, bond angles, molecular conformation, and details of intramolecular and intermolecular hydrogen bonding networks, are not available in the public domain based on the conducted searches. While crystallographic studies have been performed on structurally related compounds containing the 4-methylphenyl or hydrazinecarboxamide moieties, the specific data for N-(4-methylphenyl)hydrazinecarboxamide itself could not be located.

Therefore, it is not possible to generate the article with the specified detailed subsections on its crystallographic investigations and solid-state architecture.

Crystallographic Investigations and Solid State Architecture

Supramolecular Crystal Packing Analysis

Formation of Dimeric and Polymeric Architectures

In the crystalline state, molecules with hydrogen bond donors and acceptors, such as hydrazinecarboxamides, frequently self-assemble into higher-order structures like dimers and polymers. The formation of these supramolecular architectures is primarily driven by strong and directional hydrogen bonds.

A pertinent analogue, (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate, demonstrates the formation of centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds nih.gov. This dimeric motif is a common feature in the crystal packing of carboxamides, often forming a robust supramolecular synthon nih.govrsc.org. In many N-aryl carboxamides, pairs of molecules are linked by hydrogen bonds to form cyclic centrosymmetric dimers nih.gov.

These dimeric units can further extend into one- or two-dimensional polymeric architectures. For instance, in some N-arylpyrazinecarboxamides, hydrogen-bonded chains of rings are observed nih.gov. Similarly, in (E)-2-(4-Methylbenzylidene)hydrazinecarboxamide, adjacent molecules are connected by a pair of N—H⋯O hydrogen bonds, which generates R²₂(8) loops, resulting in the formation of supramolecular ribbons that extend along a crystallographic axis nih.gov. The crystal structure of catena-poly[[bis(semicarbazide-κ² N,O)copper(II)] sulfate] reveals polymeric chains formed through coordination bonds, which are then linked into a three-dimensional network by numerous weak intermolecular hydrogen-bonding interactions nih.gov.

The following table summarizes common hydrogen bonding motifs observed in related structures, which are indicative of the types of dimeric and polymeric architectures N-(4-methylphenyl)hydrazinecarboxamide might adopt.

| Compound/Family | Hydrogen Bond Motif | Resulting Architecture | Reference |

| (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate | N—H⋯O | Centrosymmetric dimers | nih.gov |

| N-arylpyrazinecarboxamides | N-H⋯N, N-H⋯O, C-H⋯N, C-H⋯O | Zero-, one-, or two-dimensional structures (dimers, chains, sheets) | nih.gov |

| (E)-2-(4-Methylbenzylidene)hydrazinecarboxamide | N—H⋯O | Supramolecular ribbons (polymeric) | nih.gov |

| 1-arylcycloalkanecarboxamides | N—H⋯O | Centrosymmetric or non-centrosymmetric R²₂(8) dimers | rsc.org |

Role of Other Non-Covalent Interactions (e.g., C–H···π interactions) in Crystal Stabilization

In the crystal structure of (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate, the dimers formed by hydrogen bonds are further linked and stabilized by C—H···π interactions nih.gov. This type of interaction, where a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-system of an aromatic ring, is a recurring theme in the stabilization of crystal lattices of aromatic molecules unipr.itnih.gov.

The interplay of various non-covalent forces, including C–H···π interactions, is essential for the formation of the final three-dimensional structure. For example, in some N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide structures, dimers are linked into sheets via C—H⋯O hydrogen bonds, and these sheets are then connected into a three-dimensional structure through C—H⋯N hydrogen bonds nih.gov. In other related compounds, π–π stacking interactions between aromatic rings also contribute significantly to the crystal packing, often working in concert with hydrogen bonds and C–H···π interactions nih.govnih.govmdpi.com.

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, often reveals the significance of these weaker contacts. In many semicarbazone and related structures, H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts account for a large percentage of the intermolecular interactions, highlighting their collective importance in crystal packing nih.govnih.govnih.gov.

The table below details the types of non-covalent interactions and their role in stabilizing the crystal structures of related compounds.

| Compound | Non-Covalent Interaction Type | Role in Crystal Stabilization | Reference |

| (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate | C—H···π | Links and stabilizes centrosymmetric dimers | nih.gov |

| N-arylpyrazinecarboxamides | π–π stacking | Formation of one- and two-dimensional structures | nih.gov |

| N-(pyridin-ylmethyl)pyrazine-2-carboxamides | C—H⋯O, C—H⋯N, π–π stacking | Links dimers into sheets and sheets into a 3D structure | nih.gov |

| Various Schiff base complexes | C–H···π, CH₃···π, π···π | Dictates crystal packing and structural topology | unipr.it |

Polymorphism and Structural Variabilities in the Solid State

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great interest in materials science and pharmaceuticals. The existence of polymorphs arises from the different ways molecules can pack in the solid state, often due to a subtle balance of intermolecular forces. Semicarbazone and carboxamide derivatives are known to exhibit polymorphism nih.govnih.govrsc.org.

For instance, 5-nitro-2-furaldehyde (B57684) semicarbazone is known to exist in at least three polymorphic forms, where different hydrogen bonding patterns lead to varied crystal packing and stability nih.govnih.gov. Similarly, a carboxamide compound, N-(1,3-thiazol-2-yl)-2-pyrazine, was found to exist in three high Z′ (where Z' is the number of molecules in the asymmetric unit) polymorphic structures rsc.org. The stability of these polymorphs is influenced by lattice energy and crystal density, with different non-covalent interactions such as C–H⋯O, C–H⋯N, N–H⋯N, and π-stacking playing crucial roles in the aggregation of molecules rsc.org.

The potential for N-(4-methylphenyl)hydrazinecarboxamide to exhibit polymorphism is therefore significant. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different supramolecular synthons, leading to distinct crystal packings. For example, a change in solvent could lead to the formation of a solvate, which represents a different crystalline form. The conformational flexibility around the C-N bonds in the hydrazinecarboxamide moiety could also allow the molecule to adopt different conformations, which might then pack in energetically similar but structurally different ways, giving rise to conformational polymorphism.

The study of polymorphism in related semicarbazones has shown that even minor changes to the molecular structure, such as exchanging a furan (B31954) ring for a thiophene (B33073) ring, can influence the self-assembly and supramolecular networks nih.gov. This highlights the sensitivity of crystal packing to subtle molecular features and the likelihood of structural variability in this class of compounds.

Coordination Chemistry and Metal Complexation

Ligand Properties of N-(4-methylphenyl)hydrazinecarboxamide

The ability of N-(4-methylphenyl)hydrazinecarboxamide to coordinate with metal ions is dictated by the presence of specific donor atoms and their spatial arrangement within the molecule.

N-(4-methylphenyl)hydrazinecarboxamide possesses several potential donor sites: the carbonyl oxygen atom, the terminal amide nitrogen atom (-NH₂), and the hydrazinic nitrogen atom attached to the tolyl group. Semicarbazide-based ligands typically act as chelating agents, binding to a central metal ion through more than one donor atom.

The most common coordination mode for semicarbazide (B1199961) and its derivatives is as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal hydrazinic nitrogen atom. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. acs.orgnih.govrroij.com In this mode, the ligand is typically neutral. However, upon deprotonation of the amide or hydrazine (B178648) group under certain conditions, it can also bind as a monoanionic ligand.

While bidentate N,O-chelation is predominant, other coordination modes have been observed in related semicarbazone systems, including an unusual four-membered chelate ring via N,O-donation and even tridentate coordination. nih.govacs.org The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. acs.org

Table 1: Common Coordination Modes of Semicarbazide-Type Ligands

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size | Typical Form |

|---|---|---|---|

| Bidentate | Carbonyl Oxygen, Hydrazinic Nitrogen | 5-membered | Neutral or Anionic |

| Bidentate | Hydrazinic Nitrogen, Amide Nitrogen | 4-membered | Neutral or Anionic |

N-(4-methylphenyl)hydrazinecarboxamide functions as a Lewis base, donating electron pairs from its nitrogen and oxygen atoms to a Lewis acidic metal center to form coordinate covalent bonds. The oxygen of the carbonyl group and the nitrogens of the hydrazine and amide moieties possess lone pairs of electrons, making them effective electron donors. rroij.com The formation of a chelate ring when acting as a bidentate ligand enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. The electron-donating strength of the ligand influences the electronic properties and stability of the metal complex.

Supramolecular Chemistry and Self Assembly

Driving Forces for Supramolecular Assembly

The aggregation and ordering of N-(4-methylphenyl)hydrazinecarboxamide molecules are directed by a combination of specific, directional interactions and weaker, non-directional forces. The synergy between hydrogen bonding, π-π stacking, hydrophobic effects, and van der Waals forces dictates the final supramolecular structure.

Hydrogen bonding is a primary and highly directional force in the self-organization of molecules containing hydrazinecarboxamide moieties. The N-H groups of the hydrazine (B178648) and amide functionalities act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a potent hydrogen bond acceptor.

Table 1: Representative Hydrogen-Bond Geometry in Analogous Structures

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Supramolecular Motif |

|---|---|---|---|---|---|---|

| N-(4-methylphenyl)formamide nih.gov | N1-H1···O1 | 0.86 | 2.04 | 2.898(2) | 173 | Inversion Dimer |

| N-(4-methylphenyl)benzamide nih.gov | N1-H1N···O1 | 0.86(5) | 2.06(5) | 2.915(4) | 173(4) | Chain |

| (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate nih.gov | N1-H1A···O1 | 0.86 | 2.15 | 2.992(3) | 165 | Centrosymmetric Dimer |

Note: Data is derived from structurally similar compounds to illustrate the expected hydrogen bonding behavior of N-(4-methylphenyl)hydrazinecarboxamide.

π-π stacking involves the attractive, non-covalent interactions between aromatic rings. In solid-state structures, these can manifest as face-to-face or offset stacking arrangements that contribute to the formation of columnar or layered architectures. mdpi.com The presence of both an electron-donating methyl group and the hydrazinecarboxamide substituent on the phenyl ring can influence the electronic nature of the π-system, thereby modulating the strength and geometry of these stacking interactions. mdpi.com In some cases, C—H⋯π interactions, where a C-H bond acts as a weak donor to the π-system of an adjacent aromatic ring, can further stabilize the crystal structure, as observed in a related methylphenyl hydrazinecarboxylate derivative. nih.gov

Hydrophobic interactions describe the tendency of nonpolar groups, like the tolyl moiety, to aggregate in aqueous environments, but this principle also extends to the packing of molecules in the solid state by minimizing unfavorable contacts. nih.gov The aggregation of these hydrophobic phenyl rings drives them into close contact, facilitating π-π stacking and maximizing van der Waals forces. nih.gov

Van der Waals forces are ubiquitous, non-directional attractive forces that arise from temporary fluctuations in electron density. Although individually weak, their cumulative effect is substantial in determining the final, closely-packed molecular arrangement within a crystal. nih.gov For a molecule like N-(4-methylphenyl)hydrazinecarboxamide, every atom participates in van der Waals interactions, making them a fundamental component of the lattice energy.

Design Principles for Supramolecular Architectures

The predictable formation of specific supramolecular architectures relies on the principles of molecular recognition and the strategic use of robust intermolecular synthons. For N-(4-methylphenyl)hydrazinecarboxamide, the hydrazinecarboxamide group can be considered a reliable building block for generating hydrogen-bonded assemblies. nih.gov

A key design principle is the concept of the "supramolecular synthon," which is a structural unit within a molecule that can be relied upon to form predictable and recurring intermolecular interactions. The amide-amide hydrogen bonding that forms centrosymmetric dimers is one of the most robust synthons in crystal engineering. Similarly, the N—H⋯O hydrogen bonds involving the hydrazinecarboxamide group are expected to form predictable chains or dimeric motifs. researchgate.net

By modifying the aromatic ring with different substituents, one can fine-tune the secondary interactions, such as π-π stacking and halogen bonding, without disrupting the primary hydrogen-bonding network. mdpi.com This allows for the rational design of crystals with varied packing and properties. For instance, the introduction of bulky groups can strategically disrupt or alter π-stacking arrangements, a concept known as "frustrated π-stacking," to control the dimensions of the resulting assembly. rsc.org The interplay between attractive π–π interactions and repulsive steric hindrance can thus be harnessed to guide the self-assembly process. rsc.org

Characterization of Supramolecular Assemblies

A multi-technique approach is essential for the comprehensive characterization of supramolecular assemblies formed by N-(4-methylphenyl)hydrazinecarboxamide. These methods provide insights into the structure, stability, and dynamics of the assembled state.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of crystalline assemblies at atomic resolution. It provides precise information on bond lengths, bond angles, and the exact nature of intermolecular interactions, including the geometry of hydrogen bonds and π-π stacking distances. mdpi.com The crystal data for related hydrazinecarboxamide and methylphenyl amide compounds reveal common crystal systems and packing motifs that are likely to be observed for the title compound. nih.govnih.govscirp.org

Table 2: Representative Crystallographic Data for Analogous Compounds

| Parameter | (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate nih.gov | N-(4-Methylphenyl)benzamide nih.gov |

|---|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₂ | C₁₄H₁₃NO |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 11.5197 (3) | 9.1117 (3) |

| b (Å) | 5.5734 (6) | 9.8336 (2) |

| c (Å) | 17.3281 (2) | 26.0616 (10) |

| β (˚) | 94.193 (14) | 90 |

| Volume (ų) | 1109.55 (12) | 2335.14 (13) |

| Z | 4 | 8 |

Note: This table presents data from closely related structures to provide context for the crystallographic analysis of such compounds.

Spectroscopic Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and probe intermolecular interactions. In FTIR spectra, the stretching frequencies of N-H and C=O groups are particularly sensitive to hydrogen bonding; a shift to a lower wavenumber typically indicates involvement in such interactions. scirp.org NMR spectroscopy in solution can provide information about molecular association and the dynamics of self-assembly. nih.gov

Applications in Functional Materials Science

Integration into Organic Electronic Systems

The field of organic electronics leverages the diverse properties of carbon-based molecules to create novel electronic devices. Carbazole derivatives, for instance, are widely used due to their excellent hole transport properties, chemical stability, and tunable electronic structure mdpi.com. The core structure of N-(4-methylphenyl)hydrazinecarboxamide, containing an aromatic amine-like functionality, suggests its potential as a component in organic electronic systems. The nitrogen lone pairs can participate in charge delocalization and transport, a key requirement for semiconducting materials.

The integration of such molecules into organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) often relies on their ability to form stable thin films and efficiently transport charge carriers (holes or electrons). The molecular design of organic materials plays a crucial role in their electronic and photophysical properties mdpi.com. While direct research on N-(4-methylphenyl)hydrazinecarboxamide in this context is limited, the fundamental properties of its constituent parts provide a basis for its potential utility. The p-tolyl group can influence the molecular packing and electronic coupling between adjacent molecules, which are critical parameters for charge mobility.

Potential in Photonic Devices

Photonic devices manipulate light and are fundamental to technologies ranging from telecommunications to sensing. Organic materials are increasingly being explored for applications in photonics due to their potential for large nonlinear optical responses and ease of processing mdpi.com. Hydrazone derivatives, which share structural similarities with hydrazinecarboxamides, have been investigated for their high nonlinear optical sensitivity and short response times, making them suitable for applications in ultrafast photonics mdpi.com.

Development of Advanced Materials with Tailored Optical Properties

A significant advantage of organic materials is the ability to tune their properties through chemical modification. The optical properties of a molecule, such as its absorption and emission wavelengths, are dictated by its electronic structure. For N-(4-methylphenyl)hydrazinecarboxamide, modifications to the aromatic ring (e.g., introducing different substituent groups) or the hydrazinecarboxamide moiety could be employed to tailor its optical characteristics.

For example, extending the π-conjugation of the aromatic system or introducing strong electron-donating or -withdrawing groups can shift the absorption and fluorescence spectra. This principle is widely used in the design of organic dyes and pigments for various applications. Studies on Schiff bases have shown that their fluorescence properties are sensitive to the solvent polarity, indicating the influence of the local environment on the electronic transitions nih.gov. Similar solvatochromic behavior could potentially be observed for N-(4-methylphenyl)hydrazinecarboxamide and its derivatives, opening up possibilities for their use as environmental sensors.

Material Design Principles Based on Supramolecular Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful tool for designing advanced materials. The arrangement of molecules in the solid state significantly impacts the bulk properties of the material. N-(4-methylphenyl)hydrazinecarboxamide possesses functional groups capable of forming strong and directional hydrogen bonds (N-H---O) and potentially π-π stacking interactions between the phenyl rings.

Crystal structure analyses of related compounds, such as (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate, have revealed the presence of intermolecular N—H⋯O hydrogen bonds that link molecules into centrosymmetric dimers. These dimers are further connected by C—H⋯π interactions, forming extended supramolecular architectures. The ability to form such well-defined structures is crucial for creating materials with anisotropic properties, which are desirable for applications in electronics and optics. By understanding and controlling these supramolecular interactions, it is possible to engineer the morphology and, consequently, the functional properties of materials based on N-(4-methylphenyl)hydrazinecarboxamide.

Table 1: Crystallographic Data for an Analogous Compound: (E)-Methyl N′-[1-(4-methylphenyl)ethylidene]hydrazinecarboxylate

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5197 (3) |

| b (Å) | 5.5734 (6) |

| c (Å) | 17.3281 (2) |

| β (°) | 94.193 (14) |

| Volume (ų) | 1109.55 (12) |

| Z | 4 |

| Data sourced from a study on a related hydrazinecarboxylate compound, as direct crystallographic data for N-(4-methylphenyl)hydrazinecarboxamide was not found in the searched literature. |

Table 2: Supramolecular Interactions in an Analogous Hydrazinecarboxylate

| Interaction Type | Description |

| N—H⋯O Hydrogen Bonds | Link molecules into centrosymmetric dimers. |

| C—H⋯π Interactions | Connect the dimers, contributing to the overall crystal packing. |

| This table illustrates the types of non-covalent interactions that are likely to be important in the crystal packing of N-(4-methylphenyl)hydrazinecarboxamide, based on observations from a structurally similar compound. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Structural Insights

Research on N-(4-methylphenyl)hydrazinecarboxamide and related semicarbazide (B1199961) structures has made notable contributions to several areas. Synthetically, the condensation reaction between a ketone or aldehyde and a semicarbazide remains a fundamental and effective method for creating the characteristic carbon-nitrogen double bond of the semicarbazone functional group. researchgate.netnumberanalytics.com Variations of this synthesis have been explored, demonstrating the versatility of this reaction. researchgate.net

Structurally, spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing these compounds. numberanalytics.comdntb.gov.ua IR spectra typically show characteristic absorption bands for the C=N stretching vibration, while NMR provides detailed information about the proton and carbon environments. numberanalytics.com X-ray crystallography studies on analogous compounds have revealed that these molecules often adopt a trans configuration with respect to the C=N bond and can form dimers in the solid state through hydrogen bonding. nih.gov For instance, studies on N-phenoxyethylisatin hydrazones have provided detailed insights into their molecular structure and conformation through ORTEP diagrams, confirming the formation of the hydrazone linkage. nih.gov These structural insights are crucial for understanding the molecule's reactivity and its interactions with biological targets.

Remaining Challenges and Unexplored Areas of Research

Despite the progress, several challenges and unexplored research areas persist. A primary challenge lies in the comprehensive exploration of the vast chemical space that derivatives of N-(4-methylphenyl)hydrazinecarboxamide offer. While some derivatives have been synthesized and tested for specific biological activities, a systematic investigation into how different substituents on the phenyl ring affect the molecule's electronic properties, conformation, and ultimately its function is largely incomplete. researchgate.net

The full spectrum of the biological activities of these compounds is yet to be uncovered. While research has touched upon antimicrobial and anticancer potential, many other pharmacological applications remain unexplored. researchgate.netnumberanalytics.com Furthermore, the mechanisms of action for the observed biological activities are often not well understood. researchgate.net Another significant gap is in the area of materials science, where the potential of these compounds as ligands, catalysts, or components of functional materials is largely untapped. numberanalytics.com

Prospects for Novel Synthetic Methodologies and Advanced Characterization Techniques

The future of research in this area will likely be driven by the development of more efficient and sustainable synthetic methods. Innovations such as microwave-assisted synthesis, ultrasonic irradiation, and solvent-free "ball-milling" techniques could offer greener and faster alternatives to conventional methods. researchgate.netmdpi.com These methodologies not only reduce reaction times and environmental impact but may also provide access to novel derivatives that are difficult to obtain through traditional routes.

In terms of characterization, while standard spectroscopic methods are well-established, advanced techniques could provide deeper insights. For example, solid-state NMR could elucidate the structure and dynamics of these molecules in their solid form, complementing data from X-ray crystallography. Advanced mass spectrometry techniques can aid in the detailed structural elucidation of complex derivatives and their metabolites. dntb.gov.uamdpi.com Thermal analysis methods can also provide valuable information about the stability and decomposition pathways of these compounds. usp.ac.fj

Future Directions in Computational Modeling and Predictive Studies

Computational chemistry is poised to play a pivotal role in guiding future research on N-(4-methylphenyl)hydrazinecarboxamide and its analogs. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures, which can aid in the interpretation of experimental data. researchgate.netresearchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction patterns of these compounds with specific biological targets, such as enzymes or receptors. researchgate.netxisdxjxsu.asianih.gov This in silico approach can help to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models that correlate the structural features of these molecules with their biological activity. Such models would be invaluable for designing new compounds with enhanced potency and selectivity. Predictive studies on absorption, distribution, metabolism, and excretion (ADME) properties are also crucial for evaluating the drug-likeness of novel derivatives early in the development pipeline. researchgate.net

Q & A

Q. What are the standard synthetic routes for N-(4-methylphenyl)hydrazinecarboxamide, and how are purity and yield optimized?

N-(4-methylphenyl)hydrazinecarboxamide is typically synthesized via condensation reactions between substituted phenylhydrazines and carboxamide precursors. For example, derivatives like N-(4-methoxyphenyl)hydrazinecarboxamide are prepared by reacting 4-substituted anilines with hydrazinecarboxamide intermediates under reflux in ethanol, achieving yields of 75–85% . Key optimization steps include controlling reaction temperature, solvent choice (e.g., ethanol for solubility), and purification via recrystallization. Purity is confirmed using melting point analysis, FT-IR (to verify carbonyl and N–H stretches), and NMR spectroscopy .

Q. How is crystallographic data for N-(4-methylphenyl)hydrazinecarboxamide analyzed to confirm molecular structure?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Data collection involves mounting a suitable crystal on a diffractometer, followed by structure solution using programs like SHELXS/SHELXD and refinement with SHELXL . Hydrogen bonding networks and lattice energy calculations (e.g., via PLATON) further validate intermolecular interactions. For example, related hydrazinecarboxamide derivatives exhibit chair conformations in piperazine rings and N–H⋯O hydrogen-bonded chains .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking enhance understanding of N-(4-methylphenyl)hydrazinecarboxamide's properties?

Density Functional Theory (DFT) calculations predict vibrational frequencies, molecular electrostatic potentials, and frontier molecular orbitals, which correlate with experimental FT-IR and UV-Vis data . Molecular docking studies (e.g., using AutoDock Vina) assess binding affinities to biological targets, such as fungal CYP51 enzymes, explaining antifungal activity observed in vitro . These methods guide rational drug design by identifying critical substituent effects (e.g., methoxy vs. methyl groups) .

Q. How do researchers resolve contradictions in reported bioactivity data for hydrazinecarboxamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from assay variability, compound purity, or substituent effects. Cross-validation using multiple assays (e.g., broth microdilution vs. disc diffusion) and analytical techniques (HPLC for purity) is essential . For example, N-(4-fluorophenyl) derivatives show altered activity due to electron-withdrawing effects, highlighting the need for controlled synthetic conditions .

Q. What strategies are employed to establish structure-activity relationships (SAR) for hydrazinecarboxamide analogs?

SAR studies systematically vary substituents (e.g., methyl, methoxy, halogen) on the phenyl ring and analyze effects on bioactivity and physicochemical properties. Techniques include:

- Spectroscopy : FT-IR and NMR to track electronic changes .

- Computational modeling : Hammett constants to quantify substituent electronic contributions .

- Biological assays : IC₅₀ comparisons against targets like voltage-gated sodium channels . For instance, metaflumizone analogs with trifluoromethyl groups exhibit enhanced insecticidal activity due to increased lipophilicity .

Q. What multi-technique approaches are used for comprehensive characterization of hydrazinecarboxamides?

A combination of:

- XRD : Absolute configuration and packing interactions .

- FT-IR/UV-Vis : Functional group and conjugation analysis .

- Mass spectrometry : Molecular weight and fragmentation pattern validation .

- Thermogravimetric analysis (TGA) : Stability under thermal stress . For example, lattice energy calculations from XRD data complement DFT-derived conformational stability .

Q. How is the pharmacological mechanism of N-(4-methylphenyl)hydrazinecarboxamide derivatives investigated?

Mechanistic studies focus on target identification via:

- Patch-clamp assays : To assess sodium channel blockade (e.g., voltage-gated channels targeted by metaflumizone analogs) .

- Enzyme inhibition assays : CYP450 isoforms for antifungal activity .

- Molecular dynamics simulations : To visualize ligand-receptor binding kinetics . For instance, indoxacarb derivatives act as pro-insecticides, requiring metabolic activation to inhibit sodium channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.